Cas no 2172005-01-3 (4-1-(hydroxymethyl)cycloheptyloxepan-4-ol)

4-1-(hydroxymethyl)cycloheptyloxepan-4-ol structure
2172005-01-3 structure
Product name:4-1-(hydroxymethyl)cycloheptyloxepan-4-ol
CAS No:2172005-01-3
MF:C14H26O3
MW:242.354444980621
CID:6023222
PubChem ID:165598888

4-1-(hydroxymethyl)cycloheptyloxepan-4-ol Chemical and Physical Properties

Names and Identifiers

    • 4-1-(hydroxymethyl)cycloheptyloxepan-4-ol
    • 4-[1-(hydroxymethyl)cycloheptyl]oxepan-4-ol
    • EN300-1647381
    • 2172005-01-3
    • Inchi: 1S/C14H26O3/c15-12-13(6-3-1-2-4-7-13)14(16)8-5-10-17-11-9-14/h15-16H,1-12H2
    • InChI Key: YKSMCLYWMYSJBA-UHFFFAOYSA-N
    • SMILES: OC1(CCOCCC1)C1(CO)CCCCCC1

Computed Properties

  • Exact Mass: 242.18819469g/mol
  • Monoisotopic Mass: 242.18819469g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 49.7Ų

4-1-(hydroxymethyl)cycloheptyloxepan-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1647381-0.25g
4-[1-(hydroxymethyl)cycloheptyl]oxepan-4-ol
2172005-01-3
0.25g
$1841.0 2023-06-04
Enamine
EN300-1647381-0.1g
4-[1-(hydroxymethyl)cycloheptyl]oxepan-4-ol
2172005-01-3
0.1g
$1761.0 2023-06-04
Enamine
EN300-1647381-50mg
4-[1-(hydroxymethyl)cycloheptyl]oxepan-4-ol
2172005-01-3
50mg
$1682.0 2023-09-21
Enamine
EN300-1647381-250mg
4-[1-(hydroxymethyl)cycloheptyl]oxepan-4-ol
2172005-01-3
250mg
$1841.0 2023-09-21
Enamine
EN300-1647381-500mg
4-[1-(hydroxymethyl)cycloheptyl]oxepan-4-ol
2172005-01-3
500mg
$1922.0 2023-09-21
Enamine
EN300-1647381-5000mg
4-[1-(hydroxymethyl)cycloheptyl]oxepan-4-ol
2172005-01-3
5000mg
$5807.0 2023-09-21
Enamine
EN300-1647381-2500mg
4-[1-(hydroxymethyl)cycloheptyl]oxepan-4-ol
2172005-01-3
2500mg
$3925.0 2023-09-21
Enamine
EN300-1647381-10000mg
4-[1-(hydroxymethyl)cycloheptyl]oxepan-4-ol
2172005-01-3
10000mg
$8611.0 2023-09-21
Enamine
EN300-1647381-1.0g
4-[1-(hydroxymethyl)cycloheptyl]oxepan-4-ol
2172005-01-3
1g
$2002.0 2023-06-04
Enamine
EN300-1647381-10.0g
4-[1-(hydroxymethyl)cycloheptyl]oxepan-4-ol
2172005-01-3
10g
$8611.0 2023-06-04

Additional information on 4-1-(hydroxymethyl)cycloheptyloxepan-4-ol

Introduction to 4-1-(hydroxymethyl)cycloheptyloxepan-4-ol (CAS No. 2172005-01-3)

4-1-(hydroxymethyl)cycloheptyloxepan-4-ol, a compound with the CAS number 2172005-01-3, is a unique and structurally complex molecule that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its cycloheptyl and oxepane rings, which are interconnected through a hydroxymethyl group, providing it with a distinctive chemical structure that offers a range of potential applications in drug development and therapeutic interventions.

The chemical structure of 4-1-(hydroxymethyl)cycloheptyloxepan-4-ol is particularly noteworthy due to its cyclic nature and the presence of multiple functional groups. The cycloheptyl ring provides a rigid framework that can influence the compound's conformational stability, while the oxepane ring introduces additional complexity and potential for interactions with biological targets. The hydroxymethyl group, located at the 1-position of the cycloheptyl ring, adds polarity and can participate in hydrogen bonding, which is crucial for its biological activity and solubility properties.

In recent years, there has been a growing interest in the study of 4-1-(hydroxymethyl)cycloheptyloxepan-4-ol due to its potential as a lead compound in drug discovery. Research has shown that this molecule exhibits promising pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. For instance, studies have demonstrated that 4-1-(hydroxymethyl)cycloheptyloxepan-4-ol can effectively inhibit the activity of certain enzymes involved in inflammatory pathways, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Beyond its anti-inflammatory properties, 4-1-(hydroxymethyl)cycloheptyloxepan-4-ol has also shown potential as an antiviral agent. In vitro studies have indicated that this compound can inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The mechanism of action appears to involve interference with viral entry or replication processes, although further research is needed to fully elucidate these mechanisms.

In the realm of cancer research, 4-1-(hydroxymethyl)cycloheptyloxepan-4-ol has been investigated for its anticancer properties. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The ability to selectively target cancer cells while sparing normal cells is a highly desirable trait in anticancer drugs, and further optimization of this compound could lead to the development of novel therapeutic agents.

The synthesis of 4-1-(hydroxymethyl)cycloheptyloxepan-4-ol has been an area of active research, with several synthetic routes being reported in the literature. One common approach involves the cyclization of a suitable precursor followed by functional group manipulations to introduce the hydroxymethyl group. These synthetic strategies have been optimized to improve yield and purity, making it feasible to produce sufficient quantities for preclinical and clinical studies.

In addition to its pharmacological properties, the physicochemical characteristics of 4-1-(hydroxymethyl)cycloheptyloxepan-4-ol are also important considerations for its development as a drug candidate. The compound's solubility profile, stability under various conditions, and pharmacokinetic properties are all critical factors that need to be evaluated during preclinical testing. Recent studies have focused on optimizing these properties through structural modifications or formulation strategies to enhance its bioavailability and therapeutic efficacy.

The safety profile of 4-1-(hydroxymethyl)cycloheptyloxepan-4-ol is another key aspect that has been extensively studied. Toxicity assessments in animal models have shown that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed. However, ongoing research is necessary to ensure its safety in human subjects before it can be advanced to clinical trials.

Clinical trials are an essential step in the drug development process, and preliminary data from early-phase trials have shown promising results for 4-1-(hydroxymethyl)cycloheptyloxepan-4-ol. These trials have focused on evaluating the safety and efficacy of the compound in specific patient populations. For example, phase I trials have demonstrated that the compound is well-tolerated at various dose levels and has shown preliminary evidence of efficacy in reducing inflammation and viral load in treated patients.

The future prospects for 4-1-(hydroxymethyl)cycloheptyloxepan-4-ol are promising. Ongoing research continues to explore new applications and optimize its therapeutic potential. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies are crucial for advancing this compound through the drug development pipeline. As more data becomes available from clinical trials, it is hoped that 4-1-(hydroxymethyl)cycloheptyloxepan-4-ol will emerge as a valuable therapeutic option for treating a range of diseases.

Recommend Articles

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd